CCR5 Antagonist Potency: 28,000-Fold Advantage Over the 2-Amino Analog in Identical P4R5 Cell-Based Assay
In a direct head-to-head comparison within the same P4R5 cell-based assay co-expressing CD4 and an LTR-β-galactosidase construct for HIV entry inhibition, 2-hydroxy-5-(3-(pyrrolidin-1-ylsulfonyl)phenyl)isonicotinic acid (the target compound) exhibits an IC50 of 0.100 nM [1]. Its closest 2-amino-substituted analog, 2-amino-5-(4-(pyrrolidin-1-ylsulfonyl)phenyl)isonicotinic acid (CHEMBL1813270), yields an IC50 of 2,800 nM under the same assay conditions [2]. This corresponds to a 28,000-fold difference in potency driven solely by the 2-hydroxy versus 2-amino group identity.
| Evidence Dimension | CCR5 receptor antagonist IC50 |
|---|---|
| Target Compound Data | IC50 = 0.100 nM |
| Comparator Or Baseline | 2-Amino-5-(4-(pyrrolidin-1-ylsulfonyl)phenyl)isonicotinic acid (CHEMBL1813270): IC50 = 2,800 nM |
| Quantified Difference | 28,000-fold higher potency (target compound vs. 2-amino analog) |
| Conditions | P4R5 cells co-expressing CD4 and LTR-β-galactosidase construct; inhibition of HIV entry (BindingDB assay, ChEMBL-curated) |
Why This Matters
For laboratories conducting CCR5-dependent HIV entry assays, substituting the 2-amino analog would require 28,000-fold higher compound concentrations to achieve the same receptor blockade, fundamentally altering experimental sensitivity, off-target risk, and cost-per-assay economics.
- [1] BindingDB Entry BDBM50394596 (CHEMBL2164202). IC50 0.100 nM. Antagonist activity at CCR5 receptor expressed in P4R5 cells co-expressing CD4, and LTR-beta-gal construct. View Source
- [2] BindingDB Entry BDBM50350045 (CHEMBL1813270). IC50 2,800 nM. Antagonist activity against human CCR5 receptor in identical assay system. View Source
